molecular formula C12H8N2O3 B14287310 Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- CAS No. 114333-43-6

Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-

Cat. No.: B14287310
CAS No.: 114333-43-6
M. Wt: 228.20 g/mol
InChI Key: BQAHLVUMITYRON-UHFFFAOYSA-N
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Description

Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of phenols and oxadiazoles. This compound features a phenol group attached to a 1,3,4-oxadiazole ring, which is further substituted with a furan ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-furanyl hydrazine with phenyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating under reflux .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Mechanism of Action

The mechanism of action of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- can be compared with other similar compounds, such as:

    Phenol, 2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-: Similar structure but with a thiophene ring instead of a furan ring.

    Phenol, 2-[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]-: Contains a pyridine ring instead of a furan ring.

    Phenol, 2-[5-(2-benzyl)-1,3,4-oxadiazol-2-yl]-: Features a benzyl group instead of a furan ring .

The uniqueness of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

114333-43-6

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C12H8N2O3/c15-9-5-2-1-4-8(9)11-13-14-12(17-11)10-6-3-7-16-10/h1-7,15H

InChI Key

BQAHLVUMITYRON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CO3)O

Origin of Product

United States

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